Ethyl Linoleate

Beschreibung

This compound has been reported in Daphne odora, Zea mays, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Eigenschaften

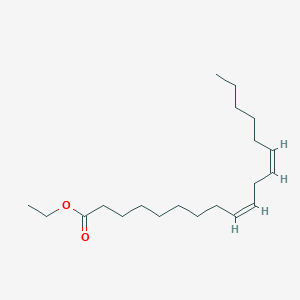

IUPAC Name |

ethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOOAYVCKXGMF-MURFETPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060269 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-35-4 | |

| Record name | Ethyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl linoleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL LINOLEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl linoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ2YTT4J8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Biological Activities of Ethyl Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate, the ethyl ester of the omega-6 fatty acid linoleic acid, is a bioactive lipid with demonstrated efficacy in various in vitro models.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its anti-melanogenic and anti-inflammatory properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic or cosmetic agent. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the implicated signaling pathways.

Anti-Melanogenic Activity

This compound has been shown to be a potent inhibitor of melanogenesis in B16F10 murine melanoma cells.[1][5][6][7] Its mechanism of action involves the downregulation of key melanogenic enzymes and transcription factors, without inducing significant cytotoxicity at effective concentrations.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on melanin synthesis and related cellular parameters in vitro.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration (µM) | Viability (%) | Reference |

| B16F10 Murine Melanoma | 400 | ~100 | [1] |

| Human Dermal Fibroblasts | 400 | ~100 | [1] |

Table 2: Anti-Melanogenic Effects of this compound in α-MSH-Induced B16F10 Cells

| Parameter | Concentration (µM) | % of α-MSH Control | Reference |

| Melanin Content | 400 | 30.40 | [1] |

| Intracellular Tyrosinase Activity | 400 | Significant | [1] |

| Tyrosinase Protein Expression | 400 | 50.02 | [1] |

| TRP-1 Protein Expression | 400 | 63.17 | [1] |

| MITF Protein Expression | 100 | 71.49 | [1] |

| 200 | 65.73 | [1] | |

| 400 | 60.80 | [1] | |

| p-Akt/Akt Ratio | 400 | 56.96 | [1] |

| p-GSK3β/GSK3β Ratio | 400 | 58.54 | [1] |

| β-catenin Expression | 100 | 96.23 | [1] |

| 200 | 71.67 | [1] | |

| 400 | 50.31 | [1] |

Signaling Pathway

This compound inhibits melanogenesis by modulating the Akt/GSK3β/β-catenin signaling pathway. By inhibiting the phosphorylation of Akt and GSK3β, it promotes the degradation of β-catenin, which in turn leads to the downregulation of the master melanogenic transcription factor, MITF, and its downstream targets, tyrosinase and TRP-1.[1][5]

Caption: this compound Signaling Pathway in Melanogenesis Inhibition.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[2][8] It effectively reduces the production of pro-inflammatory mediators by modulating key inflammatory signaling pathways.[2][8]

Quantitative Data Summary

Table 3: Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Cells

| Parameter | Concentration (µM) | Effect | Reference |

| iNOS Protein Expression | 1-20 | Dose-dependent downregulation | [2] |

| COX-2 Protein Expression | 1-20 | Dose-dependent downregulation | [2] |

| Nitric Oxide (NO) Production | 1-20 | Dose-dependent reduction | [2] |

| Prostaglandin E2 (PGE2) Production | 1-20 | Dose-dependent reduction | [2] |

| TNF-α Production | 1-20 | Inhibition (abrogated by HO-1 siRNA) | [2] |

| IL-1β Production | 1-20 | Inhibition (abrogated by HO-1 siRNA) | [2] |

| IL-6 Production | 1-20 | Inhibition (abrogated by HO-1 siRNA) | [2] |

| HO-1 Expression | 1-20 | Induction | [2] |

| NF-κB p65 Nuclear Translocation | 1-20 | Impaired | [2] |

| MAPK Phosphorylation | 1-20 | Inhibition | [2] |

Signaling Pathway

The anti-inflammatory action of this compound is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][8] It also induces the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[2] By inhibiting the phosphorylation of MAPKs and preventing the nuclear translocation of NF-κB, this compound suppresses the expression of pro-inflammatory genes such as iNOS and COX-2.[2]

Caption: Anti-inflammatory Signaling Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture

-

B16F10 Murine Melanoma Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Human Dermal Fibroblasts: Culture conditions are similar to B16F10 cells, using DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

RAW 264.7 Murine Macrophages: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]

Cytotoxicity Assay (MTT Assay)

-

Seed cells (e.g., B16F10 or human dermal fibroblasts) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Melanin Content Assay

-

Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with this compound in the presence or absence of α-MSH (e.g., 100 nM) for 48 hours.

-

Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.

-

Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm.

-

The melanin content is normalized to the total protein content determined by a BCA protein assay and expressed as a percentage of the α-MSH-treated control.[10]

Intracellular Tyrosinase Activity Assay

-

Seed B16F10 cells in a 6-well plate and treat with this compound and α-MSH as described for the melanin content assay.

-

Wash the cells with ice-cold PBS and lyse them with a buffer containing 1% Triton X-100.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

To 90 µL of the cell lysate (containing equal amounts of protein) in a 96-well plate, add 10 µL of 10 mM L-DOPA.

-

Incubate at 37°C and measure the absorbance at 475 nm at different time points.

-

Tyrosinase activity is calculated as the rate of dopachrome formation and expressed as a percentage of the α-MSH-treated control.[7]

Cell-Free Mushroom Tyrosinase Activity Assay

-

In a 96-well plate, mix 20 µL of mushroom tyrosinase solution, 140 µL of phosphate buffer (pH 6.8), and 20 µL of various concentrations of this compound.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Add 20 µL of 10 mM L-DOPA to initiate the reaction.

-

Measure the absorbance at 475 nm.

-

The percentage of tyrosinase inhibition is calculated relative to the control without this compound.

Western Blot Analysis

-

Treat cells with this compound as required for the specific experiment.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., MITF, tyrosinase, TRP-1, Akt, p-Akt, GSK3β, p-GSK3β, β-catenin, iNOS, COX-2, p-MAPKs, total MAPKs, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.[11]

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Production Assay (ELISA)

-

Culture and treat RAW 264.7 cells with this compound and LPS as described for the NO production assay.

-

Collect the cell culture supernatant.

-

Measure the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.[1][12]

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Grow RAW 264.7 cells on coverslips in a 24-well plate.

-

Treat the cells with this compound and LPS for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cellular localization of NF-κB p65 using a fluorescence microscope.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-melanogenic and anti-inflammatory properties. Its ability to modulate specific signaling pathways, such as the Akt/GSK3β/β-catenin and NF-κB/MAPK pathways, provides a molecular basis for its observed biological activities. The data and protocols presented in this technical guide offer a solid foundation for further research into the therapeutic and cosmetic applications of this compound. Future studies should aim to validate these in vitro findings in more complex models and ultimately in clinical settings.

References

- 1. arborassays.com [arborassays.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.elabscience.com [file.elabscience.com]

- 4. MAPK Phosphorylation Levels in Cells by Western-Blot Analysis [bio-protocol.org]

- 5. 3.7. Assay of Intracellular Tyrosinase Activity [bio-protocol.org]

- 6. Visualization of Intracellular Tyrosinase Activity in vitro [en.bio-protocol.org]

- 7. 4.4. Intracellular Tyrosinase Activity Assay [bio-protocol.org]

- 8. Nitric Oxide Griess Assay [bio-protocol.org]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. raybiotech.com [raybiotech.com]

Ethyl Linoleate as an Anti-Inflammatory Agent: A Technical Guide for In Vitro Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl linoleate (ELA), an ethyl ester of the omega-6 essential fatty acid linoleic acid, is a compound recognized for its various biological activities, including antibacterial and anti-inflammatory properties.[1][2] It is utilized in cosmetic formulations for preventing hyperkeratinization and for its anti-acne effects.[1][2] Emerging research in cell culture models has begun to elucidate the molecular mechanisms underlying its anti-inflammatory effects, positioning ELA as a compound of interest for therapeutic applications. This technical guide provides an in-depth overview of the anti-inflammatory actions of this compound in cell culture models, focusing on its mechanisms of action, quantitative effects on inflammatory mediators, and detailed experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

In cell culture models, particularly using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), this compound has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory mediators by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and the induction of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).[1][3]

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α, IL-1β, and IL-6.[1] In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1]

This compound has been demonstrated to inhibit this pathway by impairing the translocation of NF-κB to the nucleus in LPS-activated macrophages.[1] This inhibitory action prevents the transcription of NF-κB target genes, thereby reducing the production of key inflammatory mediators.

Attenuation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK, extracellular signal-regulated kinases 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[1] The activation of MAPKs through phosphorylation is an upstream event that leads to the activation of transcription factors like NF-κB.[1]

Studies show that this compound inhibits the LPS-induced phosphorylation of p38, ERK1/2, and JNK in RAW 264.7 cells.[1] By blocking the activation of these key kinases, ELA effectively dampens the downstream inflammatory cascade.

Induction of Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory, antioxidant, and cytoprotective functions.[1] The induction of HO-1 is a key mechanism through which many therapeutic agents exert their anti-inflammatory effects.[1] HO-1 and its product, carbon monoxide (CO), can reduce the expression of pro-inflammatory mediators in macrophages.[1]

This compound has been found to induce the expression of HO-1.[1] The critical role of this induction was confirmed using small interfering RNA (siRNA) to knock down HO-1. This experiment revealed that the inhibitory effects of ELA on the production of NO, TNF-α, IL-1β, and IL-6 were abrogated when HO-1 expression was silenced, demonstrating that HO-1 is a crucial mediator of ELA's anti-inflammatory activity.[1]

Data Presentation: Quantitative Effects of this compound

The anti-inflammatory efficacy of this compound has been quantified in LPS-stimulated RAW 264.7 macrophages. The data below is summarized from key studies and demonstrates a dose-dependent inhibition of major inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Concentration (μM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) | iNOS Protein Expression | COX-2 Protein Expression |

| 1 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| 5 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| 10 | Significant decrease | Significant decrease | Significant decrease | Significant decrease |

Data synthesized from studies on LPS-activated RAW 264.7 cells pre-treated with ELA for 2 hours, followed by LPS (1 μg/mL) stimulation for 18-24 hours.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokines

| Concentration (μM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | IL-12 Inhibition (%) |

| 1 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| 5 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| 10 | Significant decrease | Significant decrease | Significant decrease | Significant decrease |

Data represents dose-dependent inhibition in LPS-activated RAW 264.7 cells pre-treated with ELA for 1 hour, followed by LPS (1 μg/mL) stimulation for 6 hours (for TNF-α, IL-1β, IL-6) or 24 hours (for IL-12).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound in cell culture.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[1]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1][4]

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate plates (e.g., 24-well or 6-well plates) at a density of approximately 4 x 10⁵ cells per well.[1]

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1–20 μM, dissolved in DMSO) for 1 to 2 hours.[1]

-

Induce inflammation by adding lipopolysaccharide (LPS) from Salmonella enteritidis at a final concentration of 1 μg/mL.[1]

-

Incubate for the desired time period (e.g., 6, 18, or 24 hours) depending on the endpoint being measured.[1]

-

Cell Viability Assay (MTT Assay)

-

Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Protocol:

-

Following treatment with ELA and LPS as described above, add 5 μL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

-

Carefully remove the supernatant.

-

Dissolve the formazan crystals in 150 μL of DMSO.[1]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Assays

-

Purpose: To quantify the production of key inflammatory mediators.

-

Protocol:

-

After the 18-hour incubation with LPS, collect the cell culture supernatant.[1]

-

For NO: Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay.

-

For PGE₂: Quantify the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Cytokine Assays (ELISA)

-

Purpose: To measure the secretion of pro-inflammatory cytokines.

-

Protocol:

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules.

-

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 30-50 μg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, HO-1, p-p38, p-ERK, p-JNK, and their total forms) overnight at 4°C.[1]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties in cell culture models by effectively suppressing the production of pro-inflammatory mediators and cytokines. Its mechanism of action is multifaceted, involving the inhibition of the canonical NF-κB and MAPK signaling pathways and the induction of the protective enzyme HO-1.[1][3] The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound. These findings underscore its promise as a lead compound for the development of novel anti-inflammatory agents for a variety of inflammatory conditions.

References

Physicochemical properties of Ethyl Linoleate for pharmaceutical applications

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Linoleate for Pharmaceutical Applications

Introduction

This compound is the ethyl ester of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1][2] Identified by its CAS Number 544-35-4, it is also known by synonyms such as Linoleic acid ethyl ester and Mandenol.[3][4] This clear to pale yellow liquid is increasingly significant in the pharmaceutical industry due to its excellent biocompatibility, favorable solubility characteristics, and its role as a functional excipient.[1][5]

In pharmaceutical formulations, this compound serves multiple functions. It is primarily utilized as a solvent and a penetration enhancer to improve the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][5] Its lipid nature makes it a critical component in the development of advanced drug delivery systems, including oral, topical, and parenteral formulations, thereby enhancing the therapeutic efficacy of various drugs.[1][5]

Physicochemical Properties

The utility of this compound in pharmaceutical sciences is fundamentally governed by its distinct physicochemical properties. These characteristics influence its behavior as a solvent, its interaction with biological membranes, and its stability within formulations. A summary of its key quantitative properties is provided below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | ethyl (9Z,12Z)-octadeca-9,12-dienoate | [4] |

| Molecular Formula | C₂₀H₃₆O₂ | [1][3][4] |

| Molecular Weight | 308.5 g/mol | [1][3][4] |

| Appearance | Clear to pale yellow liquid | [1][3] |

| Odor | Mild, floral-like | [1] |

| Density | 0.876 g/mL at 25 °C | [1][2][6] |

| Boiling Point | ~224 °C at 17 mmHg; ~68-70 °C at 1 mmHg | [1][2][6] |

| Melting Point | Approximately -95 °C | [1][7] |

| Flash Point | 113 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.455 | [2][6] |

| Solubility | Insoluble in water. Soluble in alcohols, oils, and lipid solvents. Soluble at ~100 mg/mL in ethanol, DMSO, and dimethyl formamide. Slightly soluble in chloroform and ethyl acetate. | [1][2][6][8][9] |

| LogP (Octanol/Water) | 7.3 | [4] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| Stability | Sensitive to oxidation from heat, light, and air. Store cool (-20°C is common), dry, and protected from light in airtight containers. | [1][6][10] |

Pharmaceutical Applications and Formulation Strategies

This compound's lipophilic nature and safety profile make it a versatile excipient for enhancing drug delivery.

Oral Drug Delivery: Self-Emulsifying Systems

A primary application of this compound is as the oil phase in self-emulsifying drug delivery systems (SEDDS).[11] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in the aqueous environment of the gastrointestinal tract, spontaneously form fine oil-in-water emulsions.[12][13] This process enhances the dissolution and absorption of poorly soluble drugs.[14] The formulation of a SEDDS is a systematic process designed to optimize drug loading and emulsification performance.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. This compound | C20H36O2 | CID 5282184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 544-35-4 [chemicalbook.com]

- 7. accustandard.com [accustandard.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ethyl (Z)-linoleate, 544-35-4 [thegoodscentscompany.com]

- 10. tdx.cat [tdx.cat]

- 11. This compound = 99 544-35-4 [sigmaaldrich.com]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. scispace.com [scispace.com]

- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Interaction of Ethyl Linoleate with Lipid Membranes and Bilayers

This technical guide provides a comprehensive overview of the biophysical interactions between this compound and lipid membranes. This compound, the ethyl ester of the essential omega-6 fatty acid linoleic acid, is a common ingredient in dermatological and cosmetic formulations. Its efficacy is closely linked to its ability to permeate the skin barrier and interact with the lipid bilayers of cell membranes. Understanding this interaction at a molecular level is crucial for optimizing its use in drug delivery and skincare.

While direct biophysical studies on this compound are limited, extensive research on its parent compound, linoleic acid, provides significant insights into its likely behavior within a lipid environment. This guide synthesizes the available data, details relevant experimental methodologies, and visualizes the core concepts and workflows.

Postulated Mechanism of Interaction

This compound is an amphipathic molecule, featuring a polar ester headgroup and a long, nonpolar acyl tail containing two cis double bonds. This structure dictates its interaction with lipid bilayers. It is postulated that this compound partitions into the membrane with its acyl chain aligning with the hydrophobic tails of the phospholipids and its ester group positioned near the polar headgroup region. The presence of the unsaturated, kinked tail disrupts the ordered packing of saturated lipid chains, thereby increasing the fluidity and free volume of the membrane. This fluidizing effect can alter key membrane properties, including permeability and the function of embedded proteins.

Quantitative Data on Membrane Interactions

Quantitative biophysical data specifically for this compound is scarce in the literature. However, studies on its parent fatty acid, linoleic acid, provide valuable proxy data for its effects on membrane properties.

Table 1: Effect of Linoleic Acid on Langmuir Monolayer Properties

These experiments measure the behavior of a single layer of molecules at an air-water interface, modeling one leaflet of a cell membrane. Data from a study on human meibomian lipids shows that linoleic acid expands the lipid film and increases the surface pressure it can withstand.[1]

| Mole Fraction of Linoleic Acid | Lift-Off Area (Ų/molecule) | Maximum Surface Pressure (mN/m) | Interpretation |

| 0.0 | 30 | 14 | Baseline meibomian lipids. |

| 0.2 | 34 | 23 | Expansion of the lipid film. |

| 0.6 | 40 | 34 | Further expansion and increased film pressure. |

Source: IOVS, 2017.[1]

Table 2: Effect of Dietary Linoleate on Membrane Fluidity

Fluorescence anisotropy is used to measure the rotational mobility of a fluorescent probe (like DPH) embedded in the membrane. A lower anisotropy value indicates higher fluidity. A study on human subjects demonstrated that an increased intake of linoleate leads to more fluid low-density lipoprotein (LDL) particles.[2]

| Dietary Linoleate Intake | Change in DPH Fluorescence Anisotropy | Interpretation |

| High vs. Low | Linear decrease with increased phospholipid linoleate | Increased membrane fluidity.[2] |

Source: Atherosclerosis, 1987.[2]

Key Experimental Protocols

The interaction of molecules like this compound with lipid membranes can be characterized using several biophysical techniques. Below are detailed, representative protocols for these key experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material, such as the gel-to-liquid crystalline phase transition (Tm) of a lipid bilayer. The incorporation of a molecule like this compound is expected to broaden and lower this transition temperature.[3][4]

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and enthalpy (ΔH) of a model phospholipid bilayer (e.g., DPPC).

Methodology:

-

Liposome Preparation:

-

Prepare solutions of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and this compound in chloroform or a chloroform/methanol mixture.

-

Mix DPPC and this compound solutions at various molar ratios (e.g., 100:0, 95:5, 90:10, 80:20) in glass vials.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the vial wall.

-

Place the vials under high vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid films with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the Tm of DPPC (~41°C). This results in the formation of multilamellar vesicles (MLVs).

-

-

DSC Analysis:

-

Load a precise amount of the liposome suspension (e.g., 20-30 µL) into an aluminum DSC pan and seal it hermetically.

-

Use an identical pan containing only the hydration buffer as a reference.

-

Place both pans in the DSC instrument.

-

Perform scans by heating and cooling the sample at a controlled rate (e.g., 1°C/min) over a relevant temperature range (e.g., 25°C to 55°C for DPPC).

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram (heat flow vs. temperature) will show an endothermic peak at the Tm.

-

Determine the Tm (peak temperature) and the transition enthalpy, ΔH (area under the peak), for each sample.

-

Plot Tm and ΔH as a function of the mole fraction of this compound.

-

Fluorescence Anisotropy

This technique assesses membrane fluidity by measuring the rotational diffusion of a fluorescent probe embedded within the bilayer.[5][6] Increased fluidity allows the probe to rotate more freely, resulting in lower fluorescence anisotropy.

Objective: To quantify the effect of this compound on the fluidity of a model lipid membrane using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Methodology:

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) composed of a model lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC).

-

Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (THF) or methanol.

-

Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.

-

Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation.

-

-

Sample Preparation:

-

Prepare a series of samples with a fixed concentration of DPH-labeled liposomes and varying concentrations of this compound.

-

Allow the samples to equilibrate.

-

-

Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers.

-

Set the excitation wavelength for DPH (e.g., 355 nm) and the emission wavelength (e.g., 430 nm).

-

For each sample, measure the fluorescence intensity with the excitation polarizer set to vertical and the emission polarizer set to vertical (IVV) and horizontal (IVH).

-

Measure the corresponding intensities with the excitation polarizer set to horizontal (IHV and IHH) to calculate the G-factor (G = IHV / IHH).

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Plot the anisotropy (r) as a function of this compound concentration. A decrease in 'r' indicates an increase in membrane fluidity.

-

Langmuir Trough Isotherms

This method studies the properties of monomolecular films at an air-liquid interface. It provides information on molecular packing and the phase behavior of lipids in a two-dimensional system.[7][8]

Objective: To determine the effect of this compound on the surface pressure-area (π-A) isotherm of a phospholipid monolayer.

Methodology:

-

Preparation:

-

Clean the Langmuir trough and barriers meticulously with solvents (e.g., chloroform, ethanol) and then rinse thoroughly with ultrapure water.

-

Fill the trough with a subphase, typically ultrapure water or a buffer solution.

-

Prepare solutions of the chosen phospholipid (e.g., DPPC) and this compound in a volatile, water-immiscible solvent like chloroform, both individually and as mixtures of known molar ratios.

-

-

Monolayer Formation:

-

Using a microsyringe, carefully deposit a known volume of the lipid or lipid/ethyl linoleate solution onto the subphase surface.

-

Allow sufficient time (e.g., 15-20 minutes) for the solvent to evaporate completely, leaving a stable monolayer at the interface.

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant, slow rate (e.g., 5-10 mm/min) using the movable barriers.

-

Simultaneously, measure the surface pressure (π) using a Wilhelmy plate or similar sensor. The surface pressure is the reduction in the surface tension of the pure subphase caused by the monolayer.

-

Record the surface pressure as a function of the area per molecule (A).

-

-

Data Analysis:

-

Plot the π-A isotherm.

-

Analyze the isotherm to determine key parameters:

-

Lift-off area: The area per molecule at which the surface pressure begins to rise.

-

Collapse pressure: The maximum surface pressure the monolayer can withstand before collapsing.

-

Compressibility modulus (Cs-1): Calculated from the slope of the isotherm, indicating the physical state (e.g., liquid-expanded, liquid-condensed) of the monolayer.

-

-

Compare the isotherms of the pure phospholipid with those of the mixed monolayers to assess how this compound affects lipid packing.

-

Conclusion and Future Directions

The available evidence, primarily extrapolated from studies on linoleic acid, strongly suggests that this compound integrates into lipid bilayers, where it disrupts acyl chain packing and increases membrane fluidity.[1][2] This fluidizing effect is fundamental to its role in enhancing skin barrier function and potentially improving the dermal absorption of other molecules.

However, a significant gap exists in the literature regarding direct biophysical characterization of this compound's interaction with model membranes. Future research should focus on conducting the experiments detailed in this guide—specifically DSC, fluorescence anisotropy, and Langmuir trough studies—using this compound itself. Furthermore, advanced techniques such as solid-state NMR and neutron diffraction could provide atomic-level details about its precise location, orientation, and dynamic behavior within the bilayer. Molecular dynamics simulations would also be invaluable for corroborating experimental findings and providing a dynamic, high-resolution picture of the interaction. Such studies will be instrumental for the rational design of next-generation dermatological products and transdermal drug delivery systems.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Dietary linoleate increases fluidity and influences chemical composition of plasma low density lipoprotein in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.aps.org [journals.aps.org]

- 8. researchgate.net [researchgate.net]

In Vivo Conversion of Ethyl Linoleate to Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate, the ethyl ester of the essential omega-6 fatty acid linoleic acid, is a compound of significant interest in the pharmaceutical, cosmetic, and nutrition industries. Its physicochemical properties, such as improved stability and lipophilicity compared to free linoleic acid, make it an attractive candidate for various applications, including topical delivery and as a prodrug for systemic administration. This technical guide provides an in-depth overview of the in vivo conversion of this compound to its active form, linoleic acid, focusing on the metabolic pathways, enzymatic processes, and analytical methodologies used to study this biotransformation. While direct quantitative data on the in vivo conversion of this compound is limited in publicly available literature, this guide synthesizes existing knowledge from studies on analogous fatty acid ethyl esters to provide a comprehensive understanding of the subject.

Metabolic Pathway and Enzymatic Hydrolysis

The primary mechanism for the in vivo conversion of this compound to linoleic acid is enzymatic hydrolysis. This process is primarily carried out by two main classes of enzymes: pancreatic lipases in the gastrointestinal tract and carboxylesterases present in various tissues.

Pancreatic Lipase

During oral administration, this compound is exposed to pancreatic lipase in the small intestine. Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats, primarily triglycerides. While its main substrates are triglycerides, it can also hydrolyze other esters. However, studies on analogous fatty acid ethyl esters, such as omega-3 ethyl esters, suggest that pancreatic lipase hydrolyzes these esters less efficiently than the natural triglyceride form[1][2][3]. This can result in lower bioavailability of the fatty acid when delivered as an ethyl ester compared to a triglyceride[1][3]. One study investigating substrate specificity of porcine pancreas lipase found no peak generation with this compound, suggesting a preference for triglyceride structures[4].

Carboxylesterases

Following absorption, or in the case of topical or parenteral administration, this compound is primarily metabolized by carboxylesterases (CES). These enzymes are ubiquitously expressed in various tissues, with high concentrations in the liver, intestine, and skin[5][6][7]. There are two major forms in humans, CES1 and CES2, which exhibit different substrate specificities. CES1 preferentially hydrolyzes esters with a large acyl group and a small alcohol group, a description that fits this compound. In contrast, CES2 favors substrates with a small acyl group and a large alcohol moiety[5][7]. This suggests that CES1 is likely the primary enzyme responsible for the intracellular hydrolysis of this compound to linoleic acid and ethanol. Carboxylesterases can also catalyze the reverse reaction, forming fatty acid ethyl esters from fatty acids and ethanol, a process particularly relevant in the context of alcohol consumption[6].

The metabolic conversion of this compound is a crucial step for the subsequent incorporation of linoleic acid into cellular lipids and its participation in various physiological processes.

Quantitative Data

| Parameter | Ethyl Ester Form | Triglyceride Form | Key Findings | Citations |

| Bioavailability | Generally lower | Generally higher | Studies on omega-3 fatty acids consistently show that the natural triglyceride form results in greater absorption and higher plasma concentrations of the constituent fatty acids compared to the ethyl ester form. | [1],[3] |

| Absorption Rate | Slower | Faster | The hydrolysis of ethyl esters by pancreatic lipase is a rate-limiting step, leading to a slower absorption profile compared to triglycerides. | [2] |

| Absorption Efficiency | Variable, improved with high-fat meals | High | Co-ingestion with a high-fat meal can significantly improve the absorption of fatty acid ethyl esters, though it may still be less efficient than the triglyceride form. | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols for studying the in vivo conversion of this compound to linoleic acid, based on established methodologies for fatty acid analysis.

In Vivo Administration and Sample Collection

-

Animal Model: Sprague-Dawley rats are a commonly used model for lipid metabolism studies.

-

Dietary Acclimation: Animals should be acclimated to a standard chow diet for a specified period before the study. For studies investigating essential fatty acid metabolism, a fat-free diet may be used to create a deficient state, followed by supplementation with this compound.

-

Administration: this compound can be administered orally via gavage. A control group receiving an equivalent dose of linoleic acid in its free fatty acid or triglyceride form, or a vehicle control (e.g., corn oil), should be included.

-

Sample Collection: Blood samples can be collected at various time points post-administration via tail vein or cardiac puncture at the study endpoint. Tissues of interest (e.g., liver, adipose tissue, heart, brain) should be harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

Lipid Extraction from Biological Samples

A modified Folch or Bligh-Dyer method is typically used for total lipid extraction from plasma and tissues.

-

Homogenization: Tissue samples are homogenized in a chloroform:methanol mixture (2:1, v/v). For plasma, the solvent mixture is added directly.

-

Phase Separation: A saline solution (e.g., 0.9% NaCl) is added to induce phase separation. The mixture is vortexed and centrifuged.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Separation and Quantification of this compound and Linoleic Acid

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and quantification of fatty acids and their esters.

-

Derivatization of Free Fatty Acids: To analyze free linoleic acid by GC, it must first be converted to a volatile ester, typically a fatty acid methyl ester (FAME). This is commonly achieved by methylation with BF3-methanol or by acidic or basic catalysis. This compound does not require this step if it is to be analyzed directly.

-

Internal Standard: A known amount of an internal standard (e.g., a fatty acid with an odd-numbered carbon chain like heptadecanoic acid, or a deuterated analog) is added to the sample before extraction to correct for procedural losses and variations in instrument response.

-

GC-MS Analysis: The prepared samples are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME analysis). The separated compounds are then detected and quantified by a mass spectrometer.

-

Quantification: The concentration of this compound and linoleic acid is determined by comparing the peak areas of the analytes to that of the internal standard and referencing a standard curve prepared with known concentrations of the compounds.

Signaling Pathways

While specific signaling pathways that directly regulate the enzymatic conversion of this compound to linoleic acid have not been extensively documented, the product of this conversion, linoleic acid, and its metabolites are known to be involved in a multitude of signaling pathways. For instance, linoleic acid is a precursor for the synthesis of arachidonic acid, which is a key molecule in the production of eicosanoids (prostaglandins, thromboxanes, and leukotrienes) that regulate inflammation, immunity, and other physiological processes.

Furthermore, studies have shown that this compound itself can modulate cellular signaling. For example, it has been reported to inhibit α-MSH-induced melanogenesis through the Akt/GSK3β/β-catenin signaling pathway[8]. However, this is an effect of the ethyl ester and not a pathway governing its conversion.

The enzymatic hydrolysis of esters by carboxylesterases follows a well-established catalytic mechanism involving a catalytic triad of serine, histidine, and an acidic residue (aspartate or glutamate).

Conclusion

The in vivo conversion of this compound to linoleic acid is a critical step for its biological activity. This process is mediated by pancreatic lipases and, more significantly, by carboxylesterases within various tissues. While direct quantitative pharmacokinetic data for this specific conversion is scarce, studies on analogous fatty acid ethyl esters indicate that the bioavailability of linoleic acid from this compound is likely lower than from its natural triglyceride form. The experimental protocols outlined in this guide provide a framework for future research to quantify the conversion rates, tissue distribution, and pharmacokinetic profile of this compound. A deeper understanding of these parameters is essential for optimizing the design of this compound-based formulations for pharmaceutical and nutritional applications. Further research is warranted to elucidate the precise kinetics and regulatory mechanisms of this important bioconversion.

References

- 1. nfo.com [nfo.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Acne Potential of Ethyl Linoleate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acne vulgaris is a multifactorial inflammatory skin disorder characterized by hyperkeratinization, excess sebum production, and the proliferation of Cutibacterium acnes. Emerging research has highlighted the therapeutic potential of ethyl linoleate, an ester of the essential fatty acid linoleic acid, in the management of acne. This technical guide provides an in-depth analysis of the anti-acne properties of this compound and its derivatives, focusing on its mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of dermatology.

Introduction

The pathogenesis of acne vulgaris is complex, involving several interrelated factors that lead to the formation of comedones, papules, pustules, and nodules. A key observation in acne-prone skin is a localized deficiency of linoleic acid in the sebum, which is thought to contribute to follicular hyperkeratosis and the formation of microcomedones[1]. This compound, a stable ester of linoleic acid, serves as a topical delivery vehicle for this essential fatty acid, offering a multi-pronged approach to acne treatment. Upon topical application, this compound is hydrolyzed to linoleic acid within the skin, where it can exert its beneficial effects[1]. This guide will explore the scientific evidence supporting the use of this compound and its derivatives as anti-acne agents.

Mechanisms of Action

This compound combats acne through several distinct yet complementary mechanisms:

-

Correction of Follicular Hyperkeratinization: By replenishing linoleic acid levels in the sebum, this compound helps to normalize the keratinization process within the hair follicle, preventing the formation of obstructive plugs (microcomedones)[1].

-

Sebum Regulation: this compound and its active form, linoleic acid, have been shown to inhibit the activity of 5α-reductase, an enzyme responsible for converting testosterone to the more potent androgen dihydrotestosterone (DHT), a key driver of sebum production.

-

Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory properties by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory cytokine production.

-

Antibacterial Activity: Linoleic acid has demonstrated direct antibacterial effects against Cutibacterium acnes, the bacterium implicated in the inflammatory phase of acne.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the anti-acne effects of this compound and its parent compound, linoleic acid.

Table 1: 5α-Reductase Inhibitory Activity of Linoleic Acid

| Compound | Enzyme Source | Substrate | IC50 Value | Reference |

| Linoleic Acid | Rat Liver Microsomes | Testosterone | 117 µM | [2] |

Table 2: Antibacterial Activity of Linoleic Acid against Cutibacterium acnes

| Compound | C. acnes Strain(s) | MIC Value | Reference |

| Linoleic Acid | Multiple Strains | 8 µg/mL | [3] |

Table 3: Anti-inflammatory Effects of this compound in LPS-Stimulated Macrophages

| Cytokine | Concentration of this compound | % Inhibition | Reference |

| Nitric Oxide (NO) | 10 µM | Significant reduction | [4] |

| TNF-α | 10 µM | Significant reduction | [4] |

| IL-1β | 10 µM | Significant reduction | [4] |

| IL-6 | 10 µM | Significant reduction | [4] |

Table 4: Clinical Efficacy of a Lotion Containing this compound and Triethyl Citrate

| Parameter | Treatment Group (Active Lotion) | Placebo Group | Duration | Reference |

| Mean Reduction in Sebum Production | 53% | Not statistically significant | 12 weeks | [5] |

| Reduction in Inflammatory Lesions | Statistically superior to placebo | - | 12 weeks | [5] |

| Reduction in Non-inflammatory Lesions | Statistically superior to placebo | - | 12 weeks | [5] |

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways.

Figure 1: Inhibition of NF-κB and MAPK Signaling by this compound.

In addition to the NF-κB and MAPK pathways, fatty acids, including linoleic acid, can activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ activation in sebocytes has been shown to regulate lipid metabolism and exert anti-inflammatory effects, suggesting another potential mechanism for the action of this compound in acne.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of anti-acne agents like this compound.

Determination of 5α-Reductase Inhibition (In Vitro)

This protocol is based on the methodology described by Liang et al. (1984) and adapted for testing fatty acids.

-

Enzyme Preparation: Microsomes are prepared from rat liver or human scalp tissue homogenates by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose).

-

Reaction Mixture: The assay is performed in a final volume of 100 µL containing:

-

100 mM sodium citrate buffer, pH 5.5

-

1 mM dithiothreitol

-

50 µM NADPH

-

1 µM [¹⁴C]-Testosterone

-

Microsomal protein (50-100 µg)

-

Varying concentrations of the test compound (e.g., linoleic acid dissolved in ethanol).

-

-

Incubation: The reaction is initiated by the addition of the microsomal protein and incubated at 37°C for 30-60 minutes.

-

Steroid Extraction: The reaction is stopped by the addition of 500 µL of ethyl acetate. The steroids are extracted by vortexing and centrifugation. The organic phase is collected and evaporated to dryness.

-

Chromatography and Quantification: The dried residue is redissolved in a small volume of ethyl acetate and spotted on a thin-layer chromatography (TLC) plate. The plate is developed in a chloroform:ethyl acetate (4:1) solvent system. The radioactive spots corresponding to testosterone and dihydrotestosterone are visualized by autoradiography and scraped into scintillation vials. The radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The percentage of testosterone converted to DHT is calculated. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. Development and characterization of a 3D in vitro model mimicking acneic skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 5. clinsurggroup.us [clinsurggroup.us]

Ethyl Linoleate's effect on sebum production and composition

An In-depth Technical Guide to Ethyl Linoleate's Effect on Sebum Production and Composition

Executive Summary

This compound, the ethyl ester of linoleic acid, is a multi-functional compound with significant implications for dermatological research and product development, particularly in the context of acne vulgaris and seborrhea. As a stable, lipid-soluble precursor to linoleic acid, it addresses the characteristic deficiency of this essential fatty acid observed in the sebum of acne-prone individuals.[1] Mechanistically, this compound's primary impact on sebum production is mediated through the hydrolysis to linoleic acid, which subsequently inhibits the 5α-reductase enzyme, a key regulator of sebaceous gland activity.[2][3] Clinical data demonstrates a significant quantitative reduction in sebum output following topical application.[4][5] Furthermore, this compound modulates the composition of sebum and follicular lipids, preventing the hyperkeratinization associated with comedogenesis.[1][2] It also exerts potent anti-inflammatory effects by modulating endocannabinoid signaling pathways and inhibiting pro-inflammatory mediators in skin cells.[1][6] This guide provides a comprehensive overview of the quantitative data, mechanisms of action, and experimental methodologies relevant to understanding the efficacy of this compound as a seboregulating and anti-inflammatory agent.

Mechanism of Action on Sebum Production

The primary mechanism by which this compound influences sebum production is through its role as a pro-drug for linoleic acid, which is a known inhibitor of the steroid 5α-reductase enzyme.[2][3][7]

-

Hydrolysis: Upon topical application, this compound is hydrolyzed by esterases present in the skin to release linoleic acid and ethanol.[2]

-

5α-Reductase Inhibition: The liberated linoleic acid acts as a direct, non-competitive inhibitor of 5α-reductase.[3] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][9] DHT is a primary stimulant of sebaceous gland proliferation and sebum synthesis.

-

Reduction in Sebaceous Gland Activity: By inhibiting 5α-reductase, linoleic acid reduces the local concentration of DHT, thereby decreasing the androgenic signal that promotes sebaceous gland activity and leading to a reduction in sebum output.[2][10]

Among various unsaturated fatty acids, linoleic acid demonstrates significant inhibitory potency against 5α-reductase, surpassed only by gamma-linolenic acid (GLA).[3][7][11]

Quantitative Effects on Sebum Production

Clinical studies have quantified the effect of topical formulations containing this compound on sebum production. A notable study investigated a lotion containing a combination of this compound and triethyl citrate.

| Parameter | Baseline | After 12 Weeks | Percentage Reduction | Statistical Significance | Study Population |

| Sebum Production | Not specified | Not specified | 53% (Mean) | Statistically Superior to Placebo | 40 patients with mild to moderate acne vulgaris |

Table 1: Summary of quantitative data on sebum production reduction from a double-blind, randomized, placebo-controlled study of a lotion containing triethyl citrate and this compound.[4][5]

This significant reduction highlights the clinical efficacy of this compound-containing formulations in managing conditions of excessive sebum production, such as seborrhea and acne.[4]

Mechanism of Action on Sebum Composition and Follicular Keratinization

Beyond reducing overall sebum output, this compound qualitatively modifies the lipid environment of the skin surface and pilosebaceous unit.

-

Restoration of Linoleic Acid Levels: Individuals with acne exhibit lower levels of linoleic acid in their skin surface lipids, including sebum and epidermal acylceramides.[1][12][13] This deficiency is believed to contribute to follicular hyperkeratinosis—a key factor in comedone formation.[1] Topical this compound acts as a delivery system to replenish these deficient levels.[10]

-

Normalization of Keratinization: By restoring linoleic acid, this compound helps to normalize the keratinization process within the hair follicle, preventing the excessive cell cohesion and buildup that leads to microcomedones.[1][2]

-

Dilutional Effect Mitigation: High rates of sebum secretion can lead to a "dilutional effect," where the relative proportion of essential linoleic acid in epidermal lipids decreases as it is overwhelmed by sebum-derived fatty acids like sapienic acid.[12] By reducing overall sebum production, this compound helps to counteract this dilution, maintaining a healthier fatty acid balance.

Quantitative Effects on Sebum Composition

While direct human studies quantifying the specific changes in sebum fatty acid profiles after topical this compound application are limited in the available literature, studies on related compounds provide valuable insights. A study in dogs supplemented with ethyl esters of linseed oil (rich in α-linolenic acid, a precursor to other PUFAs) demonstrated significant shifts in sebum composition.

| Fatty Acid Class | Change after 8 Weeks (Summer) | Change after 8 Weeks (Winter) |

| Saturated Fatty Acids (SFA) | Significant Decrease | Significant Decrease |

| Monounsaturated Fatty Acids (MUFA) | No Significant Change | Significant Increase |

| Polyunsaturated Fatty Acids (PUFA) | Significant Increase | Significant Increase |

| Omega-6 to Omega-3 Ratio | Significant Decrease | Significant Decrease |

Table 2: Changes in the fatty acid profile of hair coat sebum in healthy dogs after 8 weeks of supplementation with ethyl esters of linseed oil. This data illustrates the principle that systemic delivery of essential fatty acid esters can modulate sebum composition.[14][15]

For context, the sebum of individuals with acne is compositionally different from that of healthy individuals, notably in its lipid fractions.

| Lipid Class | Change in Acne Sebum vs. Control |

| Total Lipid | ▲ 59% Increase |

| Squalene | ▲ 2.2-fold Increase |

| Triglycerides | ▲ 1.84-fold Increase |

| Free Fatty Acids | ▼ >20% Decrease |

Table 3: Quantitative differences in sebum composition between individuals with and without acne.[16]

Anti-inflammatory Mechanisms

This compound exhibits significant anti-inflammatory properties relevant to acne pathology, acting through multiple pathways.

-

Inhibition of Pro-inflammatory Mediators: In vitro studies have shown that this compound can inhibit the production of pro-inflammatory mediators in sebocytes.[1]

-

Modulation of the Endocannabinoid System: In combination with bakuchiol, ethyl (linoleate/oleate) has been shown to synergistically modulate the endocannabinoid system. This combination effectively inhibits fatty acid amide hydrolase (FAAH) and the fatty acid-binding protein 5 (FABP5).[6][17] This inhibition reduces the degradation of endocannabinoids, enhancing their natural anti-inflammatory actions.

-

Repression of Inflammatory Pathways: The this compound/bakuchiol combination has been demonstrated to repress inflammatory gene expression stimulated by TNF-α, uniquely downregulating Type I Interferon (IFN) genes and PTGS2 (COX-2).[6][17]

Detailed Experimental Protocols

Protocol for In Vivo Clinical Trial on Sebum Production

This protocol is based on the methodology used in studies evaluating the efficacy of topical treatments for acne.[4][5]

-

Study Design: Double-blind, randomized, placebo-controlled trial.

-

Participant Selection: Recruit patients with mild to moderate acne vulgaris (e.g., based on Modified Leeds Acne Grading System). Exclude subjects using other topical or systemic acne treatments.

-

Baseline Assessment (Week 0):

-

Perform acne grading (e.g., Leeds system).

-

Count inflammatory (papules, pustules) and non-inflammatory (comedones) lesions on the face.

-

Measure sebum production on the forehead using a standardized method like the Sebutape® method.[18]

-

-

Randomization: Randomly assign participants to receive either the active lotion (containing this compound) or a vehicle placebo lotion.

-

Treatment Phase: Instruct participants to apply the assigned lotion twice daily for 12 weeks.

-

Follow-up Assessments: Repeat the baseline assessments (acne grading, lesion counts) at Weeks 4, 8, and 12. Repeat sebum measurement at Week 12.

-

Data Analysis: Compare the change from baseline in all parameters between the active and placebo groups using appropriate statistical tests.

Protocol for Sebum Collection and Compositional Analysis

This protocol outlines a standard method for analyzing changes in the fatty acid profile of sebum.

-

Sebum Collection:

-

Lipid Extraction:

-

Place the Sebutape® patch into a vial containing a solvent mixture, typically chloroform:methanol (2:1 v/v), to extract the lipids.

-

Vortex the sample and then evaporate the solvent under a stream of nitrogen to concentrate the lipid residue.

-

-

Fatty Acid Derivatization:

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the fatty acids in the lipid extract must be converted to their more volatile fatty acid methyl esters (FAMEs). This is achieved by transesterification using a reagent like boron trifluoride in methanol.

-

-

Qualitative and Quantitative Analysis:

-

Inject the prepared FAMEs sample into a GC-MS system.

-

The gas chromatograph separates the individual FAMEs based on their volatility and polarity.

-

The mass spectrometer identifies each FAME by its unique mass spectrum and fragmentation pattern.

-

Quantification is achieved by comparing the peak area of each identified FAME to that of an internal standard.

-

Protocol for In Vitro Sebocyte Culture Model

This protocol allows for the mechanistic study of this compound's effects directly on human sebocytes.

-

Cell Culture:

-

Treatment:

-

Seed sebocytes in multi-well plates.

-

Once adherent, treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) dissolved in a suitable vehicle (e.g., ethanol:DMSO).[13] Include a vehicle-only control group.

-

Incubate for a defined period (e.g., 24-48 hours).

-

-

Endpoint Analysis:

-

Lipid Production: Stain cells with a lipophilic dye like Nile Red and quantify intracellular lipid accumulation using flow cytometry or fluorescence microscopy.[20]

-

Cell Viability: Perform an MTT assay to ensure the tested concentrations of this compound are not cytotoxic.[21]

-

Gene Expression: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to analyze the expression of genes involved in lipogenesis (e.g., FASN, SCD), inflammation (e.g., IL-6, IL-8), and androgen metabolism (e.g., SRD5A1, SRD5A2).

-

Conclusion

This compound presents a robust, multi-pronged approach to managing dysfunctional sebum production and composition. Its efficacy is rooted in well-defined biochemical pathways, including the inhibition of 5α-reductase and the modulation of inflammatory cascades. The quantitative data from clinical trials confirms its ability to significantly reduce sebum secretion, while its mechanism of restoring linoleic acid levels addresses the underlying issue of follicular hyperkeratinization in acne. The detailed experimental protocols provided herein offer a framework for further research and development, enabling a deeper understanding and optimization of this compound's therapeutic potential for a range of dermatological conditions.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. JP5257913B2 - Compositions based on this compound and triethyl citrate for the treatment of seborrhea and acne - Google Patents [patents.google.com]

- 3. Inhibition of steroid 5 alpha-reductase by specific aliphatic unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Double-blind, randomized, placebo-controlled study of a lotion containing triethyl citrate and this compound in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bakuchiol and Ethyl (Linoleate/Oleate) Synergistically Modulate Endocannabinoid Tone in Keratinocytes and Repress Inflammatory Pathway mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of steroid 5 alpha-reductase by specific aliphatic unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 10. sytheonltd.com [sytheonltd.com]

- 11. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]

- 12. Dilutional effect of increased sebaceous gland activity on the proportion of linoleic acid in sebaceous wax esters and in epidermal acylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Linoleic Acid Induced Changes in SZ95 Sebocytes—Comparison with Palmitic Acid and Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bakuchiol and Ethyl (Linoleate/Oleate) Synergistically Modulate Endocannabinoid Tone in Keratinocytes and Repress Inflammatory Pathway mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. An optimal method for quantifying the facial sebum level and characterizing facial sebum features - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preventative effects of antioxidants on changes in sebocytes, outer root sheath cells, and Cutibacterium acnes-pretreated mice by particulate matter: No significant difference among antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Potential of Ethyl Linoleate as a bioactive compound in nutraceuticals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl linoleate, the ethyl ester of the essential omega-6 fatty acid linoleic acid, is emerging as a promising bioactive compound with significant potential for application in the nutraceutical and pharmaceutical industries. Possessing a range of biological activities, including anti-inflammatory, antioxidant, and modulatory effects on key cellular signaling pathways, this compound presents a compelling case for its development as a functional ingredient for the prevention and management of chronic diseases. This technical guide provides a comprehensive overview of the current scientific evidence supporting the bioactive properties of this compound, with a focus on its mechanisms of action, quantitative efficacy, and relevant experimental methodologies.

Introduction